molecular formula C17H10ClN3O4S2 B2430801 3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 300817-84-9

3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2430801
CAS No.: 300817-84-9
M. Wt: 419.85
InChI Key: VFJPMSODMDNVRA-ZSOIEALJSA-N
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Description

  • Reagents: : Benzoyl chloride or its derivatives are commonly used.

  • Conditions: : Acidic or basic conditions depending on the specific reagents.

  • Attachment of the Nitrophenyl Group

    • Reagents: : 4-nitrobenzaldehyde.

    • Conditions: : Aldol condensation reactions under alkaline conditions.

  • Industrial Production Methods:

    Scale-up procedures involve:

    • Batch Reactions: : Industrial scale reactors with controlled temperature, pressure, and pH.

    • Purification: : Recrystallization or column chromatography to ensure high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    This compound is synthesized through a multi-step organic synthesis process:

    • Formation of the Thiazolidinone Core

      • Reagents: : Typically involves reacting a primary amine with carbon disulfide and a halogenated ketone.

      • Conditions: : Requires careful control of temperature and pH, often conducted under inert atmosphere to prevent side reactions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation: : The thiazolidinone ring can undergo oxidation, often forming sulfone derivatives.

    • Reduction: : The nitro group can be reduced to an amine group.

    • Substitution: : The chlorine atom provides a reactive site for nucleophilic substitution reactions.

    Common Reagents and Conditions:

    • Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

    • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

    • Substitution: : Sodium azide or thiolates for nucleophilic substitution.

    Major Products:

    • Sulfoxide/Sulfone derivatives: from oxidation.

    • Amino derivatives: from reduction.

    • Substituted derivatives: from nucleophilic substitutions.

    Scientific Research Applications

    • Chemistry: : Used in studying reaction mechanisms and kinetics.

    • Biology: : Investigated for its potential antimicrobial properties.

    • Medicine: : Explored as a lead compound in drug development, particularly for anti-inflammatory and anticancer agents.

    • Industry: : Utilized in creating novel materials with specific functional properties.

    Mechanism of Action

    • Molecular Targets and Pathways

      • Inhibits specific enzymes or pathways in microbial organisms, contributing to its antimicrobial effects.

      • Potential interaction with cellular signaling pathways in human cells, impacting inflammation and cell proliferation.

    Comparison with Similar Compounds

    Compared to other thiazolidinones:

    • Unique Functional Groups: : The combination of the nitrophenyl and benzamide groups offers unique chemical and biological properties.

    • Similar Compounds

      • 3-chloro-N-phenylthiazolidin-4-one: : Lacks the nitrophenyl group, less reactive.

      • N-(4-nitrophenyl)-5-oxo-thiazolidine-4-carboxamide: : Different positioning of functional groups, leading to different reactivity and applications.

    Properties

    IUPAC Name

    3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H10ClN3O4S2/c18-12-3-1-2-11(9-12)15(22)19-20-16(23)14(27-17(20)26)8-10-4-6-13(7-5-10)21(24)25/h1-9H,(H,19,22)/b14-8-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VFJPMSODMDNVRA-ZSOIEALJSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H10ClN3O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    419.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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